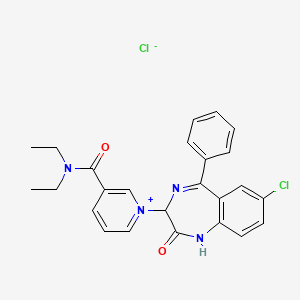![molecular formula C17H12N4 B14636233 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile CAS No. 54289-48-4](/img/structure/B14636233.png)
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile is a chemical compound known for its vibrant color and unique structural properties It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-amine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with benzonitrile under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby enhancing the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens, sulfonic acids, and nitrating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .
Applications De Recherche Scientifique
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biological assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of stable complexes with metal ions, thereby inhibiting corrosion. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Aminophenyl)diazenyl]benzonitrile
- 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-Aminophenyl)diazenyl]phenylamine
Uniqueness
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile stands out due to its unique structural features, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in industrial applications and scientific research .
Propriétés
Numéro CAS |
54289-48-4 |
|---|---|
Formule moléculaire |
C17H12N4 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
4-[(4-aminonaphthalen-1-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-12-5-7-13(8-6-12)20-21-17-10-9-16(19)14-3-1-2-4-15(14)17/h1-10H,19H2 |
Clé InChI |
SVBRJPLJPUEHPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)

![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)

![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)



![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)



